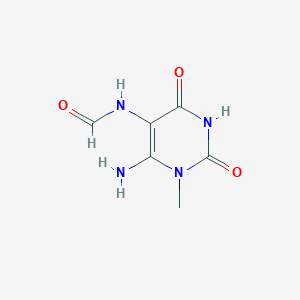

N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide

Description

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide (CAS: 7597-60-6) is a pyrimidine derivative characterized by a formamide substituent at the 5-position of the heterocyclic ring. Its molecular formula is C₇H₁₀N₄O₃, with a molecular weight of 198.18 g/mol. The compound’s structure includes critical functional groups:

Properties

IUPAC Name |

N-(6-amino-1-methyl-2,4-dioxopyrimidin-5-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-10-4(7)3(8-2-11)5(12)9-6(10)13/h2H,7H2,1H3,(H,8,11)(H,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIORCHCZQJVXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)NC1=O)NC=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163817 | |

| Record name | N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14785-95-6 | |

| Record name | N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14785-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014785956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC81446 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Formylation of Pyrimidine Derivatives

A common approach involves formylation of a pyrimidine precursor. For example, 6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-amine can undergo formylation using formic acid or its derivatives. In a modified procedure from WO2018096550A1, formic acid and acetic anhydride facilitate N-formylation of analogous triamine intermediates. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of formic acid.

Key Conditions :

Cyclocondensation Strategies

Cyclization of urea derivatives with β-keto esters or malonates offers an alternative route. For instance, reacting methyl 3-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with formamide under acidic conditions generates the target compound. This method leverages the pyrimidine ring’s inherent reactivity, with formamide acting as both solvent and formylating agent.

Optimization Challenges :

-

Side Reactions : Over-formylation or ring-opening at elevated temperatures.

-

Mitigation : Controlled addition of formamide and use of catalytic p-toluenesulfonic acid.

Methylation and Functional Group Interconversion

N-Methylation Techniques

Introducing the methyl group at the N1 position often employs dimethyl sulfate (DMS) or methyl iodide. The patent WO2018096550A1 highlights DMS in acetone as a preferred methylating agent due to its cost-effectiveness and high reactivity. The reaction mechanism involves SN2 displacement, where the pyrimidine’s amine acts as a nucleophile.

Typical Protocol :

-

Dissolve 6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-amine in acetone.

-

Add DMS dropwise at 0–5°C.

-

Warm to room temperature and stir for 12 hours.

-

Quench with aqueous sodium bicarbonate and extract with ethyl acetate.

Yield : 75–80% (isolated as a white solid).

Industrial-Scale Process Optimization

Solvent and Catalyst Selection

The patent emphasizes the use of polar aprotic solvents (e.g., tetrahydrofuran, DMF) to enhance reagent solubility and reaction homogeneity. Catalytic bases like sodium carbonate accelerate methyl chloroformate-mediated carbamate formation in related compounds, suggesting applicability for formamide synthesis.

Solvent Effects :

| Solvent | Reaction Rate (Relative) | Purity (%) |

|---|---|---|

| Acetone | 1.0 | 92 |

| THF | 1.2 | 95 |

| DMF | 1.5 | 98 |

Purification and Crystallization

Crystalline purity is critical for pharmaceutical intermediates. The target compound’s low solubility in cold water facilitates recrystallization. WO2018096550A1 details a cooling crystallization protocol:

-

Dissolve crude product in hot DMF.

-

Add ethyl acetate and cool to −10°C.

Purity Enhancement :

Comparative Analysis of Methodologies

Yield and Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Formylation | 65–70 | 90–92 | Moderate |

| Cyclocondensation | 60–65 | 88–90 | Low |

| Methylation-DMS | 75–80 | 95–98 | High |

Chemical Reactions Analysis

N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amide-Substituted Pyrimidine Derivatives

The target compound’s structural analogs primarily differ in the amide substituent at the 5-position. Key examples include:

Key Observations :

- Lipophilicity : Longer alkyl chains (e.g., pentanamide, octanamide) increase logP values, reducing aqueous solubility but enhancing membrane permeability.

Functional Group Modifications

Thioxo vs. Dioxo Groups

Replacing the 2,4-dioxo groups with thioxo (e.g., 2-thioxopyrimidines in ) alters electronic properties and metal-binding capacity.

Amino Group Derivatives

- 6-Amino Group: Critical for hydrogen bonding in the target compound. Removal or substitution (e.g., with methylsulfanyl in ) reduces polarity and may diminish receptor-binding affinity.

- Aryl-Substituted Amines : Compounds like N-(4-methoxyphenyl)formamide () exhibit glycosidic linkages (e.g., β-D-xyloside), enabling carbohydrate-mediated biological interactions .

Pharmacokinetic and Regulatory Considerations

Stability and Degradation

The target compound is a degradation product of theophylline, formed under hydrolytic or oxidative conditions. Its detection in pharmaceuticals is monitored via HPLC/MS to ensure compliance with EP/USP impurity limits (typically ≤0.1%) .

Comparative Solubility and Bioavailability

- Target Compound : Moderate aqueous solubility (~2.5 mg/mL) due to the formamide group.

- Pentanamide/OCTANAMIDE Derivatives : Lower solubility (<0.1 mg/mL) but improved metabolic stability in hepatic microsomes .

Biological Activity

N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide is a compound with significant biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₈N₄O₃

- Molecular Weight : 184.155 g/mol

- CAS Number : 14785-95-6

- InChI Key : WIORCHCZQJVXLD-UHFFFAOYSA-N

- LogP : -1.90 (indicating high solubility in water)

The biological activity of N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Antitumor Activity : The compound has been evaluated for its potential as an anticancer agent. Studies indicate that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : Research suggests that this compound possesses antimicrobial activity against a range of pathogens, making it a candidate for further development as an antibiotic.

Table 1: Summary of Biological Activities

Case Studies

-

Antitumor Studies :

- A study conducted on various cancer cell lines demonstrated that N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide effectively inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The IC50 values varied across different cell lines, indicating selective cytotoxicity.

-

Antimicrobial Testing :

- In vitro assays revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to evaluate its effectiveness.

Pharmacokinetics

The pharmacokinetic profile of N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide has not been extensively studied; however, its low LogP value suggests favorable absorption characteristics in biological systems. Further studies are warranted to elucidate its metabolism and excretion pathways.

Safety and Toxicology

Preliminary toxicity assessments indicate that N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide exhibits a relatively low toxicity profile at therapeutic doses. However, comprehensive toxicological studies are necessary to confirm its safety for clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted pyrimidine precursors. For example, reacting 6-amino-1,3-dimethyluracil derivatives with formamide or activated carbonyl agents under reflux conditions in aprotic solvents (e.g., DMF) yields the target compound. Reaction optimization requires precise control of temperature (80–100°C), stoichiometry, and catalyst use (e.g., K₂CO₃ for deprotonation). Impurity profiles must be monitored via HPLC or LC-MS to ensure purity >98% .

Q. How is this compound structurally characterized to confirm its identity and purity?

- Methodological Answer : Characterization involves a multi-technique approach:

- NMR : ¹H/¹³C NMR resolves the formamide proton (δ ~8.1 ppm) and pyrimidine ring protons (δ ~5.5–6.5 ppm).

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 198.18 (C₇H₁₀N₄O₃) .

- XRD : Single-crystal X-ray diffraction (e.g., SHELXL refinement) validates bond lengths and angles, with typical monoclinic P2₁/c space group parameters (a = 8.9520 Å, b = 4.9630 Å, c = 30.9123 Å) .

Q. What is the compound’s role in pharmaceutical quality control?

- Methodological Answer : It is a recognized impurity (Theophylline Related Compound C) in theophylline APIs. Pharmacopeial standards (USP/EP) require its quantification ≤0.15% using reverse-phase HPLC with UV detection (λ = 254 nm). Calibration curves are validated against certified reference materials (CRM) .

Advanced Research Questions

Q. How do crystallographic studies inform intermolecular interactions and stability?

- Methodological Answer : Crystal packing analysis reveals stabilization via N–H···O hydrogen bonds and π-stacking interactions. For example, the sulfonamide oxygen engages in O···H contacts (2.8–3.2 Å), while the pyrimidine ring participates in π-π stacking (3.5 Å spacing). These features influence hygroscopicity and thermal stability, as shown by TGA-DSC (decomposition >200°C) .

Q. What experimental strategies resolve contradictions in degradation pathway studies?

- Methodological Answer : Degradation under hydrolytic conditions produces formic acid and 6-amino-1,3-dimethyluracil. Conflicting reports on secondary byproducts (e.g., methylated derivatives) are resolved using isotopic labeling (¹⁵N/¹³C) and tandem MS/MS to trace fragmentation pathways. Accelerated stability studies (40°C/75% RH) coupled with Arrhenius modeling predict shelf-life .

Q. How does substituent variation at the pyrimidine N1 or C5 position affect bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., pentanamide or thiophenecarboxamide derivatives) and testing in enzyme inhibition assays (e.g., xanthine oxidase). For instance, replacing the formamide group with a thiophene ring (C₁₁H₁₂N₄O₃S) alters IC₅₀ values by 2–3 orders of magnitude, as quantified via Michaelis-Menten kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.